molecular formula C7H18Cl2N2O B13491330 (R)-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride

(R)-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride

Cat. No.: B13491330
M. Wt: 217.13 g/mol
InChI Key: SAXZORXTPRVZFQ-QYCVXMPOSA-N
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Description

®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride is a chiral compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with appropriate electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2-Aminopropyl)-3-methylazetidin-3-OL dihydrochloride stands out due to its chiral nature and specific functional groups, which confer unique reactivity and selectivity in various chemical reactions. Its potential therapeutic applications and role as a chiral building block further highlight its significance in scientific research .

Properties

Molecular Formula

C7H18Cl2N2O

Molecular Weight

217.13 g/mol

IUPAC Name

1-[(2R)-2-aminopropyl]-3-methylazetidin-3-ol;dihydrochloride

InChI

InChI=1S/C7H16N2O.2ClH/c1-6(8)3-9-4-7(2,10)5-9;;/h6,10H,3-5,8H2,1-2H3;2*1H/t6-;;/m1../s1

InChI Key

SAXZORXTPRVZFQ-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](CN1CC(C1)(C)O)N.Cl.Cl

Canonical SMILES

CC(CN1CC(C1)(C)O)N.Cl.Cl

Origin of Product

United States

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